N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under specific conditions. The reaction is usually carried out in an ethanol solution with sodium hydroxide as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in antimicrobial studies, particularly against strains like E. coli and B.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with microbial DNA, leading to the inhibition of microbial growth. The compound binds to DNA and interferes with its replication and transcription processes, ultimately leading to cell death . This mechanism is similar to that of other antimicrobial agents that target DNA.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives such as:
Sulfapyridine: Known for its antibacterial properties.
Pyridinethione: Used as an antimicrobial agent.
Thienopyridine derivatives: Exhibiting strong antimicrobial activity.
What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE apart is its specific structure, which allows for unique interactions with microbial DNA, making it a potent antimicrobial agent.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-7-6-10(9-13(12)21-2)15(19)22-18-14(16)11-5-3-4-8-17-11/h3-9H,1-2H3,(H2,16,18) |
InChI Key |
YSTZVPDUPBOACA-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)OC |
Origin of Product |
United States |
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